Biochemical Potency: EPZ028862 vs. GSK2807 vs. BCI-121 (Direct Head-to-Head, Same Assay Conditions)
In the defining PLOS ONE 2018 study, EPZ028862, GSK2807, and BCI-121 were all assayed for SMYD3 inhibition under the same radiometric methyltransferase assay format. EPZ028862 achieved a mean biochemical IC50 of 1.80 ± 0.06 nM (n=2 independent experiments), whereas GSK2807 exhibited an IC50 of 130 nM (72-fold less potent) and BCI-121 yielded an IC50 of 11,800 nM (6,556-fold less potent) [1]. This comparison is drawn directly from Table 1 of the publication, which provides a side-by-side analysis of all inhibitors tested in the study.
| Evidence Dimension | Biochemical IC50 against SMYD3 methyltransferase activity |
|---|---|
| Target Compound Data | EPZ028862: 1.80 ± 0.06 nM |
| Comparator Or Baseline | GSK2807: 130 nM; BCI-121: 11,800 nM |
| Quantified Difference | 72-fold more potent than GSK2807; 6,556-fold more potent than BCI-121 |
| Conditions | Radiometric methyltransferase assay using N-terminally GST-tagged MAP3K2 protein substrate; enzyme and inhibitor pre-incubated 30 min; reactions quenched during linear phase; data fit to IC50 equation; n=2 experiments for EPZ028862 |
Why This Matters
Procuring EPZ028862 ensures single-digit nanomolar target coverage in biochemical studies, which is critical for achieving complete SMYD3 inhibition at low compound concentrations where off-target effects are minimized.
- [1] Thomenius MJ, Totman J, Harvey D, Mitchell LH, Riera TV, Cosmopoulos K, et al. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. PLoS One. 2018 Jun 1;13(6):e0197372. View Source
